4-Bromo-1-chloro-8-methoxyisoquinoline
Overview
Description
4-Bromo-1-chloro-8-methoxyisoquinoline is a chemical compound with the molecular formula C11H7BrClNO. It belongs to the isoquinoline family of compounds and has been the subject of research in various fields due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-8-methoxyisoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-8-methoxyisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the bromine or chlorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the isoquinoline ring, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under electrophilic conditions.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized isoquinoline compounds.
Scientific Research Applications
4-Bromo-1-chloro-8-methoxyisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-8-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the aromatic ring, generating a positively charged intermediate . This intermediate can then undergo further reactions to yield substituted products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chlorobenzene: Similar in structure but lacks the methoxy group and isoquinoline ring.
4-Bromo-1-methoxyisoquinoline: Similar but does not have the chlorine atom.
1-Bromo-4-chlorobutane: Similar in having bromine and chlorine atoms but differs in the carbon chain structure.
Uniqueness
4-Bromo-1-chloro-8-methoxyisoquinoline is unique due to its specific combination of bromine, chlorine, and methoxy groups attached to the isoquinoline ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
4-bromo-1-chloro-8-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-2-3-6-7(11)5-13-10(12)9(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVALKVPKIXRPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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